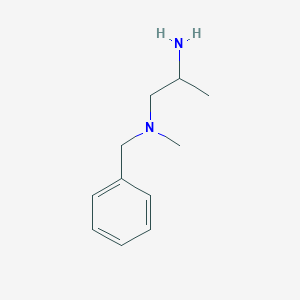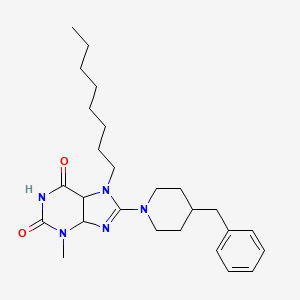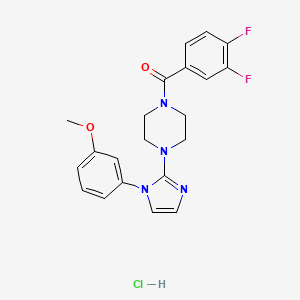
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methanol group and a 3-methylthiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the 3-Methylthiophene Moiety: This step involves the alkylation of the pyrrolidine ring with a 3-methylthiophene derivative, often using reagents like alkyl halides or sulfonates under basic conditions.
Addition of the Methanol Group: The methanol group is introduced via reduction reactions, where suitable reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the methanol group or to modify the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a catalyst, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deoxygenated product.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further investigation.
類似化合物との比較
Similar Compounds
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol: The free base form of the compound.
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)ethanol: A similar compound with an ethanol group instead of methanol.
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanone: A ketone derivative of the compound.
Uniqueness
(1-((3-Methylthiophen-2-yl)methyl)pyrrolidin-2-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.
特性
IUPAC Name |
[1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-9-4-6-14-11(9)7-12-5-2-3-10(12)8-13;/h4,6,10,13H,2-3,5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCSVUGYKNSKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCCC2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2976867.png)
![4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine](/img/structure/B2976869.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2976871.png)

![N-[4-(Tert-butylcarbamoyl)phenyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2976873.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2976876.png)
![2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2976880.png)

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2976885.png)
![11-acetyl-4-benzyl-5-[(4-bromophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2976886.png)

![Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2976888.png)

